molecular formula C23H30N4O2 B6503068 1-(4-tert-butylphenyl)-3-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl}urea CAS No. 1396760-37-4

1-(4-tert-butylphenyl)-3-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl}urea

Cat. No.: B6503068
CAS No.: 1396760-37-4
M. Wt: 394.5 g/mol
InChI Key: YMTNAKWCVQJWES-UHFFFAOYSA-N
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Description

1-(4-tert-butylphenyl)-3-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl}urea is a urea-based small molecule featuring a piperidine scaffold substituted with a pyridine-4-carbonyl group at the 1-position and a 4-tert-butylphenyl moiety on the urea nitrogen. Urea derivatives of piperidine are frequently explored for their pharmacological properties, including enzyme inhibition and receptor modulation .

Properties

IUPAC Name

1-(4-tert-butylphenyl)-3-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O2/c1-23(2,3)19-4-6-20(7-5-19)26-22(29)25-16-17-10-14-27(15-11-17)21(28)18-8-12-24-13-9-18/h4-9,12-13,17H,10-11,14-16H2,1-3H3,(H2,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMTNAKWCVQJWES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=O)NCC2CCN(CC2)C(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and functional differences between the target compound and its analogs from the evidence:

Compound Name Substituent on Urea (R1) Piperidine Substituent (R2) Molecular Weight (g/mol) Notable Properties/Activity
Target Compound 4-tert-butylphenyl Pyridine-4-carbonyl ~431.5 (calculated) Hypothesized kinase/modulator activity
ACPU () Adamantan-1-yl Coumarin-acetic acid ~525.6 Fluorescent probe for sEH detection
Compound 11 () 4-(Trifluoromethyl)phenyl 2-Methylbutyryl ~387.4 Synthesized via EDCI/DMAP coupling
Compound 18 () 2-Oxaadamant-1-yl 4-Methyl-6-(methylamino)-1,3,5-triazin-2-yl ~468.5 Dopamine D2 receptor affinity (SAR study)
Compound 23 () 2-Oxaadamant-1-yl Cyclopropanecarbonyl ~375.4 Synthesized via acyl chloride coupling

Key Observations:

The pyridine-4-carbonyl moiety may facilitate hydrogen bonding or π-π interactions with biological targets, analogous to the coumarin-acetic acid group in ACPU, which is critical for Förster resonance energy transfer (FRET) assays .

Synthetic Routes :

  • The target compound’s synthesis likely involves coupling a 4-tert-butylphenyl isocyanate with a piperidin-4-ylmethyl intermediate, followed by pyridine-4-carbonyl acylation (similar to ACPU’s synthesis using EDCI/DMAP) .
  • In contrast, compounds like 18 and 23 employ reductive amination or acyl chloride coupling for piperidine substitution .

Biological Relevance :

  • Piperidine-urea derivatives are frequently studied for receptor binding (e.g., dopamine D2 in Compound 18) or enzyme inhibition (e.g., sEH in ACPU) . The pyridine-4-carbonyl group in the target compound may confer selectivity toward kinases or proteases due to its electron-deficient aromatic system.

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